molecular formula C16H16N4O2S B3407964 Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate CAS No. 852376-02-4

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

Cat. No.: B3407964
CAS No.: 852376-02-4
M. Wt: 328.4 g/mol
InChI Key: FWRRQRNZEXNPTG-UHFFFAOYSA-N
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Description

“Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate” is a complex organic compound that contains a triazole ring and a pyridazine ring . Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known to exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, triazoles are generally synthesized via the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . Pyridazines, on the other hand, can be synthesized through several methods, including the reaction of hydrazines with 1,3-diketones .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazole ring and a pyridazine ring. The triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms . The pyridazine ring is a six-membered ring with two nitrogen atoms and four carbon atoms .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including N-alkylation, N-arylation, and various types of cycloaddition reactions . Pyridazines can undergo reactions such as halogenation, nitration, and sulfonation .

Mechanism of Action

Target of Action

Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a complex compound that is part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class . Compounds in this class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds are often enzymes, such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .

Mode of Action

It is known that the triazolothiadiazine core of the compound can make specific interactions with different target receptors . This interaction likely involves the formation of hydrogen bonds, given the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core .

Biochemical Pathways

Given the compound’s potential enzyme inhibitory effects, it is likely that it interferes with the normal functioning of these enzymes, thereby affecting the biochemical pathways in which they are involved .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds . These studies can provide valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its bioavailability.

Result of Action

The result of the action of this compound is likely to be dependent on the specific target and biochemical pathway affected. For example, if the compound inhibits an enzyme involved in cancer cell proliferation, the result could be a decrease in cancer cell growth .

Properties

IUPAC Name

methyl 2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-10-4-6-12(7-5-10)15-18-17-13-8-9-14(19-20(13)15)23-11(2)16(21)22-3/h4-9,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRRQRNZEXNPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
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Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
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Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
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Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
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Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
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Methyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate

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